molecular formula C13H11BrN4O B11769039 6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine

6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine

Cat. No.: B11769039
M. Wt: 319.16 g/mol
InChI Key: XFIJXHAITGCOGX-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine is a heterocyclic compound that features a pyrimido[4,5-b][1,4]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-bromoaniline with 2,4-dichloro-5-methylpyrimidine under basic conditions to form an intermediate, which is then cyclized with ethyl chloroformate to yield the desired oxazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine is unique due to its specific combination of the pyrimido[4,5-b][1,4]oxazine core with a bromophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H11BrN4O

Molecular Weight

319.16 g/mol

IUPAC Name

6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine

InChI

InChI=1S/C13H11BrN4O/c1-7-10(8-2-4-9(14)5-3-8)18-11-12(15)16-6-17-13(11)19-7/h2-7H,1H3,(H2,15,16,17)

InChI Key

XFIJXHAITGCOGX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)Br

Origin of Product

United States

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